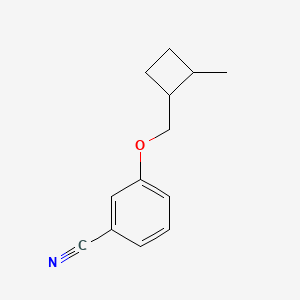![molecular formula C23H20Cl2N2O3 B12997351 N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12997351.png)
N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. This compound may exhibit unique chemical and biological activities due to its specific structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzyl Chloride Intermediate: Reacting benzyl alcohol with thionyl chloride to form benzyl chloride.
Amination Reaction: Reacting benzyl chloride with 5-chloro-2-methoxyaniline to form the intermediate.
Amide Bond Formation: Coupling the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could yield various substituted benzamides.
Scientific Research Applications
N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide could have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-chlorobenzamide: Lacks the additional chloro and methoxy groups.
N-(2-(5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide: Lacks the benzyl group.
Uniqueness
The unique combination of functional groups in N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20Cl2N2O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-30-21-12-11-19(25)13-20(21)26-22(28)15-27(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,26,28) |
InChI Key |
KAXBBCHBSPWYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


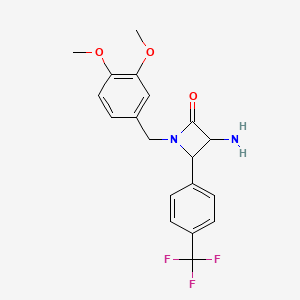
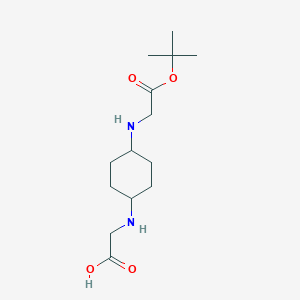
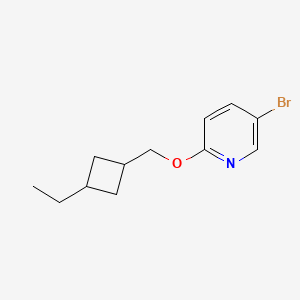
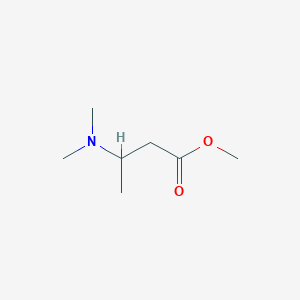
![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
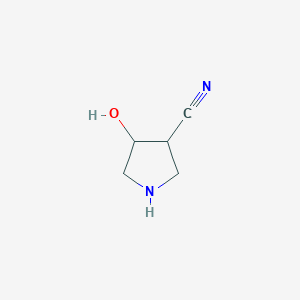




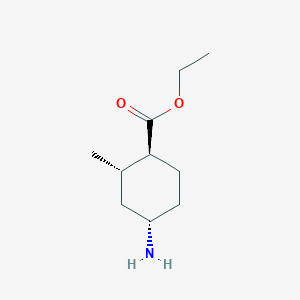
![5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12997335.png)
